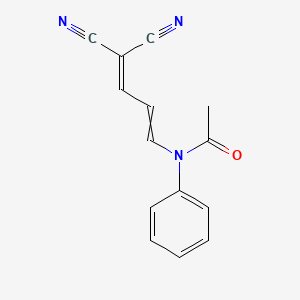
5-Ethyl-5-(2-piperidinoethyl)barbituric acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is a derivative of barbituric acid, a compound known for its central nervous system depressant properties This compound is characterized by the presence of an ethyl group and a piperidinoethyl group attached to the barbituric acid core, forming a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the reaction of barbituric acid with ethyl iodide and 2-piperidinoethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethyl and piperidinoethyl groups are introduced to the barbituric acid core. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired quality.
化学反应分析
Types of Reactions
5-Ethyl-5-(2-piperidinoethyl)barbituric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted barbituric acid derivatives.
科学研究应用
5-Ethyl-5-(2-piperidinoethyl)barbituric acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Ethyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This mechanism is similar to other barbiturates, which are known for their sedative and anticonvulsant properties .
相似化合物的比较
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.
Amobarbital: Another barbiturate used for sedation and the management of seizures.
Barbituric Acid: The parent compound of barbiturates, used as a building block in the synthesis of various derivatives.
Uniqueness
5-Ethyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinoethyl group enhances its interaction with certain biological targets, making it a valuable compound for research purposes.
属性
| 108996-55-0 | |
分子式 |
C13H22ClN3O3 |
分子量 |
303.78 g/mol |
IUPAC 名称 |
5-ethyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C13H21N3O3.ClH/c1-2-13(6-9-16-7-4-3-5-8-16)10(17)14-12(19)15-11(13)18;/h2-9H2,1H3,(H2,14,15,17,18,19);1H |
InChI 键 |
CUPPPUZFYZMIOQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







